molecular formula C21H22F3N5O3 B2687999 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878734-25-9

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2687999
CAS RN: 878734-25-9
M. Wt: 449.434
InChI Key: ATNMJVDMTDNNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H22F3N5O3 and its molecular weight is 449.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the development of various mesoionic purinone analogs, including those related to imidazo[1,2-c]-pyrimidine-2,7-diones. These compounds exhibit unique tautomeric forms and undergo hydrolytic ring-opening reactions, providing a basis for further chemical exploration and potential application in drug development (Coburn & Taylor, 1982). Similarly, synthesis approaches for imidazo[1,2-a]-s-triazine nucleosides have been established, showcasing their moderate antiviral activity and underlying the significance of purine analogs in therapeutic applications (Kim et al., 1978).

Quantum-Mechanical Modeling and Spectral Characterization

Studies on esters with imidazo[1,5-c]quinazoline-3,5-dione rings have utilized quantum-mechanical modeling and spectral characterization techniques. These methodologies enable the prediction and elucidation of molecular structures, potentially aiding in the design of novel compounds with specific biological activities (Hęclik et al., 2017).

Biological Evaluation for Potential Therapeutic Uses

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies indicated potential antidepressant and anxiolytic effects, highlighting the therapeutic relevance of these compounds (Zagórska et al., 2016).

Antimycobacterial Activity

Design and synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic the structure of potent antimycobacterial purines have revealed several compounds with in vitro antimycobacterial activity. This research underscores the importance of structural analogs in identifying new antimycobacterial agents (Miranda & Gundersen, 2009).

properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O3/c1-5-32-11-10-27-18(30)16-17(26(4)20(27)31)25-19-28(12(2)13(3)29(16)19)15-8-6-14(7-9-15)21(22,23)24/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNMJVDMTDNNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C(F)(F)F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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